molecular formula C22H19ClN6O4S B2485715 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 852154-83-7

2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2485715
CAS No.: 852154-83-7
M. Wt: 498.94
InChI Key: BWCZMEGTOSAGJA-UHFFFAOYSA-N
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Description

2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN6O4S and its molecular weight is 498.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research indicates that derivatives of the chemical structure are crucial intermediates in the synthesis of novel heterocyclic compounds. These derivatives exhibit a range of biological activities, including anti-inflammatory and analgesic properties, which are significant for the development of new therapeutic agents. For example, novel heterocyclic compounds derived from similar structures have been synthesized and shown to possess cyclooxygenase inhibition, along with notable analgesic and anti-inflammatory activities, highlighting their potential as leads for drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antioxidant and Antitumor Activities

Compounds structurally related to the queried chemical have been evaluated for their antioxidant and antitumor activities. For instance, studies have shown that synthesized nitrogen heterocycles exhibit significant antioxidant properties and potential antitumor activities against specific cancer cell lines. This suggests that modifications of the core structure could lead to the development of new anticancer agents with improved efficacy (El-Moneim, El‐Deen, & El-Fattah, 2011).

Enzyme Inhibition for Therapeutic Applications

Research into the applications of such chemical structures includes the exploration of enzyme inhibition for therapeutic purposes. For example, derivatives have been synthesized and tested for their ability to inhibit specific enzymes, such as lipase and α-glucosidase, which are targets for the treatment of conditions like obesity and diabetes, respectively. These studies have identified compounds with potent inhibitory activity, providing a foundation for further drug development (Bekircan, Ülker, & Menteşe, 2015).

Chemical Properties and Reactions

The chemical and physical properties of such compounds, including reactivity and stability, are areas of ongoing research. Investigations into the polymorphism, crystal packing energetics, and tautomeric properties of related dihydropyrimidinium derivatives offer insights into the material science aspects of pharmaceutical development. Understanding these properties is crucial for optimizing the formulation and stability of potential drug candidates (Panini, Venugopala, Odhav, & Chopra, 2014).

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O4S/c1-33-17-5-3-2-4-16(17)25-20(31)12-34-22-28-27-18(10-14-11-19(30)26-21(32)24-14)29(22)15-8-6-13(23)7-9-15/h2-9,11H,10,12H2,1H3,(H,25,31)(H2,24,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCZMEGTOSAGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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